molecular formula C21H21N3O3 B5680924 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide

4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide

Cat. No. B5680924
M. Wt: 363.4 g/mol
InChI Key: HXOQAVJDTZJRGC-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide involves the inhibition of PI3K activity. This compound binds to the ATP-binding site of the PI3K enzyme, thereby preventing its activation and downstream signaling. This results in the inhibition of various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a PI3K inhibitor. Inhibition of PI3K activity has been shown to have various effects on cellular processes, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against PI3K, which makes it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, the limitations of using this compound include its potential off-target effects and the need for careful optimization of experimental conditions to ensure its specificity and efficacy.

Future Directions

There are several future directions for the research on 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide. These include the development of more potent and selective PI3K inhibitors based on the structure of this compound, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound and to optimize its use in preclinical and clinical settings.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide involves a multi-step process that includes the reaction of 8-methoxy-3,4-dihydro-2H-chromen-3-ylmethylamine with 1H-imidazole-1-carboxaldehyde, followed by the reaction of the resulting imidazole derivative with 4-(bromomethyl)benzonitrile. The final product is obtained by treating the resulting intermediate with ammonia.

Scientific Research Applications

The scientific research application of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide is primarily focused on its role as a PI3K inhibitor. PI3K is an enzyme that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in the development and progression of various diseases, including cancer, diabetes, and inflammatory disorders.

properties

IUPAC Name

4-imidazol-1-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-4-2-3-17-11-15(13-27-20(17)19)12-23-21(25)16-5-7-18(8-6-16)24-10-9-22-14-24/h2-10,14-15H,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOQAVJDTZJRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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